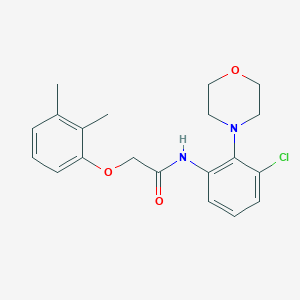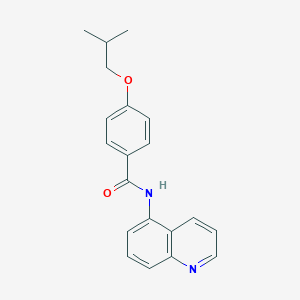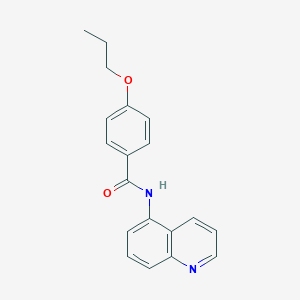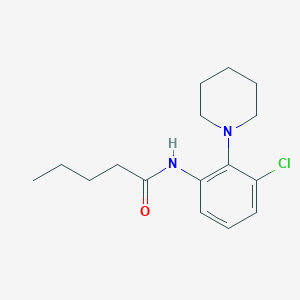![molecular formula C26H27N3O3 B244450 N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B244450.png)
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of piperazine derivatives and has been studied extensively for its anti-inflammatory, analgesic, and antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of 4-(4-Methylbenzoyl)piperazine: This intermediate is synthesized by reacting 4-methylbenzoic acid with piperazine under specific conditions.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Acetylation: The final step involves the acetylation of the phenyl group with phenoxyacetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide is not fully understood. studies suggest that it may exert its therapeutic effects by:
Modulating the Immune Response: Inhibiting the production of pro-inflammatory cytokines.
Inhibiting COX-2 Activity: Reducing the production of prostaglandins, which are involved in inflammation and pain.
Activating Anti-inflammatory Pathways: Enhancing the body’s natural anti-inflammatory mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with similar properties.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.
Uniqueness
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide stands out due to its unique combination of anti-inflammatory, analgesic, and antitumor properties. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.
Propriétés
Formule moléculaire |
C26H27N3O3 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C26H27N3O3/c1-20-7-9-21(10-8-20)26(31)29-17-15-28(16-18-29)23-13-11-22(12-14-23)27-25(30)19-32-24-5-3-2-4-6-24/h2-14H,15-19H2,1H3,(H,27,30) |
Clé InChI |
AFDLJGDWVJOCRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)



